Blepharin
Description
Structure
2D Structure
Properties
CAS No. |
27625-86-1 |
|---|---|
Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO8/c16-5-8-9(17)10(18)11(19)13(22-8)23-14-12(20)15-6-3-1-2-4-7(6)21-14/h1-4,8-11,13-14,16-19H,5H2,(H,15,20) |
InChI Key |
PYQSUTLVBSTCSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
226-227°C |
physical_description |
Solid |
Synonyms |
(2R)-2-O-beta-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one HBOA-Glc |
Origin of Product |
United States |
Occurrence and Isolation of Blepharin from Biological Sources
Methodological Approaches for Natural Product Isolation
Chromatographic Separation Strategies for Blepharin Purification
Preparative High-Performance Liquid Chromatography (HPLC) in this compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the isolation and purification of chemical compounds like this compound, aiming to obtain the maximum amount of a desired product with a specified purity in the shortest possible time ontosight.aiwikipedia.orgontosight.ai. For this compound, analytical HPLC methods have been developed and validated, providing a foundation for scaling up to preparative isolation nih.govfishersci.se.
Specific chromatographic conditions have been optimized for the resolution of this compound. A C18 column is commonly utilized as the stationary phase for its separation fishersci.se. The mobile phase typically consists of a mixture of water and acetonitrile (B52724). For instance, an optimized mobile phase composition reported is water (pH 8) and acetonitrile in a 90:10 (%v/v) ratio fishersci.se. Detection of this compound during HPLC runs is often achieved using a Photodiode Array (PDA) detector, which allows for the monitoring and estimation of the compound nih.govfishersci.se. Semi-preparative HPLC has also been successfully applied for the purification of compounds, including this compound, from Blepharis edulis extracts fishersci.se.
Advances in Isolation Efficiency and Purity Assessment of this compound
Significant advancements have been made in improving the efficiency of this compound isolation and the accuracy of its purity assessment. The integration of modern chromatographic techniques, such as the combined use of HP-20 resin, silica-based columns, and subsequent HPLC, represents a considerable improvement over traditional isolation methods, leading to more time and solvent-efficient processes nih.govfishersci.sefishersci.co.uk. Optimization of various chromatographic parameters, including column selection, mobile phase composition, and detector wavelength, plays a critical role in enhancing isolation efficiency uni.lu. Research has shown that the choice of extraction solvent can also influence the yield, with aqueous extracts yielding higher amounts from this compound edulis fishersci.no.
Purity assessment of isolated this compound is crucial for its characterization and downstream applications. Thin-Layer Chromatography (TLC) is frequently employed for monitoring column elution fractions and for preliminary purity checks of isolated constituents nih.govfishersci.co.ukfishersci.se. For definitive identification and structural elucidation, which inherently confirms the purity of the isolated compound, advanced spectroscopic techniques are utilized. These include Fourier-transform infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR nih.govfishersci.sefishersci.co.ukfishersci.senih.gov.
Furthermore, analytical HPLC methods coupled with PDA detectors are validated to ensure the quality and purity of this compound. This validation typically involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates nih.govfishersci.se. The peak purity index, determined by specialized software that compares the similarity and threshold values of the this compound peak's spectra across different positions, provides a robust measure of its purity fishersci.co.uk.
Structural Elucidation and Characterization of Blepharin
Spectroscopic Techniques for Structural Confirmation
Spectroscopic analyses are indispensable tools for the definitive identification and characterization of complex natural products like blepharin.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule researchgate.netresearchgate.netresearchgate.netphcog.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for comprehensive structural assignment.
¹H NMR Spectroscopy: This technique provides insights into the number, type, and environment of hydrogen atoms in the molecule. The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum are crucial for identifying various proton environments, such as aromatic, aliphatic, and those adjacent to heteroatoms researchgate.netresearchgate.net.
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom researchgate.netresearchgate.net.
2D NMR Techniques: Advanced 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), are vital for establishing direct and long-range correlations between protons and carbons researchgate.netresearchgate.netresearchgate.netcore.ac.uk.
COSY helps in identifying protons that are coupled to each other, thus revealing adjacent proton systems researchgate.netresearchgate.net.
HSQC correlates protons directly bonded to carbons, providing direct C-H assignments researchgate.netresearchgate.net.
These NMR techniques, when applied to this compound, allow researchers to piece together its complex structure, confirming the presence of the benzoxazine (B1645224) core and the attached sugar moiety researchgate.net.
Mass Spectrometry (MS) is an essential technique for determining the molecular weight and formula of this compound, as well as providing characteristic fragmentation patterns that aid in structural elucidation researchgate.netresearchgate.netresearchgate.netphcog.com.
The molecular formula of this compound has been established as C₁₄H₁₇NO₈ uni.lunih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for confirming the elemental composition. For instance, the electron impact mass spectrometry (EIMS) of this compound (compound 1) reveals a molecular ion [M]⁺ at m/z 327. Characteristic fragmentation patterns are also observed, with key fragments appearing at m/z 166, 165, and 149 researchgate.net. These fragmentation pathways provide valuable clues about the substructures present within the molecule msu.edulibretexts.orglibretexts.org.
Table 1: Selected Mass Spectrometry Data for this compound
| Ion Type | m/z Value | Relative Intensity (%) | Molecular Formula |
| Molecular Ion (M⁺) | 327 | 2.7 | C₁₄H₁₇NO₈ |
| Fragment Ion | 166 | 17 | |
| Fragment Ion | 165 | 40 | |
| Fragment Ion | 149 | - |
Note: Relative intensity for m/z 149 not specified in source researchgate.net.
Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ (172.6 Ų), [M+Na]⁺ (181.9 Ų), and [M-H]⁻ (174.3 Ų), further support its molecular identity and provide data for gas-phase structural characterization uni.lu.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and electronic transitions within the this compound structure researchgate.netresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations itwreagents.comdrawellanalytical.com. For instance, the presence of carbonyl stretching vibrations (C=O) from the amide and acetate (B1210297) groups can be observed in the IR spectrum researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores, which are parts of the molecule responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum itwreagents.commsu.edupsu.edu. This technique helps in confirming the presence of conjugated systems, such as the aromatic ring and carbonyl groups within the benzoxazine core of this compound researchgate.netdrawellanalytical.com.
Stereochemical Aspects of this compound Structure
The stereochemical aspects of this compound are crucial for its complete structural definition. This compound is an o-glycosyl compound, meaning it contains a sugar moiety attached via an O-glycosidic bond hmdb.ca. The full systematic name, 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one, explicitly defines the stereochemistry of both the benzoxazine core and the sugar unit thegoodscentscompany.com.
Specifically, the configuration at the anomeric carbon (C-2) of the benzoxazinone (B8607429) moiety, to which the sugar is attached, has been determined as (2R) researchgate.netpsu.edu. This (2R) configuration is a characteristic feature of this compound (also referred to as GHBOA) researchgate.net. The sugar component is a D-glucopyranosyl unit, with its stereochemistry defined by the (2S,3R,4S,5S,6R) configuration of its carbons thegoodscentscompany.com. This precise stereochemical assignment is critical for understanding the molecule's interactions and properties.
Biosynthetic Pathways of Blepharin
Precursor Compounds and Enzymatic Transformations in Blepharin Biosynthesis
The biosynthesis of benzoxazinoids generally initiates from indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan biosynthesis pathway researchgate.netnih.govmdpi.commdpi.comgenome.jp. The first committed step in benzoxazinoid biosynthesis involves the enzyme BX1 (indole-3-glycerol phosphate lyase), which converts indole-3-glycerol phosphate into indole (B1671886) researchgate.netnih.govmdpi.commdpi.comgenome.jp.
Following indole formation, a series of hydroxylation reactions are catalyzed by cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) to yield 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) researchgate.netnih.govmdpi.commdpi.comgenome.jp. DIBOA is then typically glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-glucoside researchgate.netnih.govmdpi.commdpi.comgenome.jp.
For this compound, which is considered HBOA-glucoside hmdb.ca, the pathway would involve the formation of 2-hydroxy-1,4-benzoxazin-3-one (HBOA) as an intermediate, which is then glucosylated. While the precise enzymes leading to HBOA are part of the broader benzoxazinoid pathway, HBOA itself is a known benzoxazinoid acs.org. Research indicates that this compound (C14H17NO8) is structurally related to HMBOA-glucoside (C15H19NO9) through a methoxylation step, suggesting a shared or closely related biosynthetic origin and further modifications frontiersin.orgtum.de.
The key enzymatic steps in the general benzoxazinoid biosynthesis pathway, which likely underpin this compound's formation, are summarized in the table below.
Table 1: Key Enzymes in Benzoxazinoid Biosynthesis
| Enzyme/Gene | Function | Substrate | Product |
| BX1 | Indole-3-glycerol phosphate lyase | Indole-3-glycerol phosphate | Indole |
| BX2-BX5 | Cytochrome P450 monooxygenases | Indole | DIBOA (via multiple steps) |
| BX8/BX9 | UDP-glucosyltransferases | DIBOA (or HBOA) | DIBOA-glucoside (or HBOA-glucoside/Blepharin) |
| BX6 | 2-oxoglutarate-dependent dioxygenase | DIBOA-glucoside | TRIBOA-glucoside |
| BX7 | O-methyltransferase | TRIBOA-glucoside | DIMBOA-glucoside |
Connection to Indolic and Polyphenolic Biosynthetic Routes in Plants
Benzoxazinoids, including this compound, are fundamentally derived from the indolic biosynthetic pathway, specifically branching from tryptophan biosynthesis researchgate.netresearchgate.netnih.govmdpi.commdpi.comgenome.jppnas.org. The initial precursor, indole-3-glycerol phosphate, is a direct intermediate in the synthesis of the amino acid tryptophan researchgate.netnih.govmdpi.commdpi.comgenome.jp. The enzyme BX1, which converts indole-3-glycerol phosphate to indole, represents the critical branch point from primary metabolism into the benzoxazinoid pathway researchgate.netnih.govmdpi.comgenome.jp.
Comparative Analysis with Biosynthesis of Related Benzoxazinoids (e.g., DIBOA, DIMBOA)
The biosynthesis of benzoxazinoids has been most thoroughly elucidated in maize and other Poaceae (grasses), where DIBOA and DIMBOA are predominant researchgate.netnih.govmdpi.commdpi.comgenome.jp. The core pathway for these compounds shares initial steps with the presumed pathway for this compound. All these benzoxazinoids originate from indole, which is produced from indole-3-glycerol phosphate by BX1 researchgate.netnih.govmdpi.commdpi.comgenome.jp.
The key differences arise in the subsequent modification steps:
DIBOA Biosynthesis : Indole undergoes a series of hydroxylations catalyzed by cytochrome P450 enzymes (BX2-BX5) to form DIBOA researchgate.netnih.govmdpi.commdpi.comgenome.jp. DIBOA is then glucosylated by UDP-glucosyltransferases (BX8/BX9) to form DIBOA-glucoside, which is the stored, less toxic form researchgate.netnih.govmdpi.commdpi.comgenome.jp.
DIMBOA Biosynthesis : DIMBOA-glucoside is derived from DIBOA-glucoside. This involves further hydroxylation at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6), followed by O-methylation by an O-methyltransferase (BX7) researchgate.netnih.govmdpi.commdpi.comgenome.jp. This methylation step is crucial for the formation of DIMBOA, which is a major benzoxazinoid in maize and wheat mdpi.comresearchgate.net.
In contrast, this compound is characterized as HBOA-glucoside hmdb.ca, suggesting that its biosynthesis involves the formation of HBOA (2-hydroxy-1,4-benzoxazin-3-one) and its subsequent glucosylation. This implies a different pattern of hydroxylation compared to DIBOA (which has two hydroxyl groups) and DIMBOA (which has a methoxy (B1213986) group). While DIBOA is the main benzoxazinoid in many dicots, DIMBOA is prevalent in maize and wheat mdpi.comresearchgate.net.
Despite the structural variations and species-specific prevalence, the foundational steps involving indole as a precursor and the involvement of cytochrome P450 enzymes and glucosyltransferases remain common themes across benzoxazinoid biosynthesis researchgate.netnih.govmdpi.compnas.orgoup.com.
Molecular and Genetic Studies of Benzoxazinoid Biosynthesis as a Model for Secondary Metabolite Evolution
Molecular and genetic studies of benzoxazinoid biosynthesis, particularly in maize, have provided significant insights into the evolution of plant secondary metabolic pathways researchgate.netnih.govmdpi.compnas.org. The genes encoding the enzymes for benzoxazinoid biosynthesis (e.g., Bx1 to Bx9 in maize) are often found in close physical proximity, forming "biosynthetic clusters" researchgate.netnih.govmdpi.commdpi.com. This gene clustering is thought to facilitate coordinated gene regulation and may play a role in the evolution of these pathways researchgate.netnih.govmdpi.com.
A notable evolutionary event is the origin of the Bx1 gene, which encodes indole-3-glycerol phosphate lyase. Bx1 is believed to have evolved through gene duplication and subsequent neofunctionalization from the gene encoding the alpha-subunit of tryptophan synthase (TSA) researchgate.netnih.govmdpi.compnas.orgoup.com. Both BX1 and TSA are functionally indole-glycerolphosphate lyases, highlighting how primary metabolic enzymes can be recruited and adapted for specialized secondary metabolism researchgate.netnih.govoup.com.
Furthermore, research indicates that benzoxazinoid biosynthesis pathways have evolved independently multiple times in different lineages of flowering plants researchgate.netnih.govmdpi.compnas.org. While the pathway in Poaceae is considered monophyletic, dicot species like Aphelandra squarrosa and Lamium galeobdolon have evolved analogous benzoxazinoid pathways through convergent evolution researchgate.netnih.govmdpi.compnas.orgoup.com. In these dicots, different enzyme families, such as dual-function flavin-containing monooxygenases, can perform reactions analogous to those catalyzed by cytochrome P450s in grasses pnas.org. This independent recruitment of functionally similar enzymes from different evolutionary origins makes benzoxazinoid biosynthesis an excellent model for understanding the flexibility and mechanisms underlying the evolution of complex secondary metabolite pathways in plants researchgate.netnih.govpnas.orgoup.com.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivative Development of Blepharin
Total Synthesis Approaches for Blepharin and its Aglycone
The chemical synthesis of this compound and its aglycone, a benzoxazinone (B8607429) core, presents distinct challenges, primarily centered around the stereocontrolled formation of the glycosidic bond and the construction of the heterocyclic aglycone.
Historical and Contemporary Synthetic Methodologies
While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, the synthesis of related benzoxazinone glycosides provides a roadmap for potential synthetic routes. Historically, the Koenigs-Knorr reaction has been a cornerstone for glycosylation. This method typically involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. The stereochemical outcome of this reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor, with participating groups like acetyl leading to 1,2-trans-glycosides through anchimeric assistance.
An adaptation of this classical method is the inverse Koenigs-Knorr technique . In this approach, the nucleophilicity of the aglycone is enhanced, or a more reactive glycosyl donor is employed under modified conditions. However, the application of this specific technique to this compound synthesis is not documented.
Contemporary synthetic strategies for constructing the aglycone of this compound, a 1,4-benzoxazin-3-one, often involve the cyclization of an o-aminophenol derivative with a two-carbon electrophile. A potential strategy could involve a reductive cyclization pathway. For instance, an o-nitrophenol could be alkylated with a suitable protected α-hydroxy acid derivative, followed by reduction of the nitro group to an amine, which would then undergo intramolecular cyclization to form the benzoxazinone ring. The specific application of these methods directly to the total synthesis of this compound remains an area for further research.
Strategies for Stereoselective Synthesis of this compound Scaffolds
Achieving stereoselectivity in the formation of the glycosidic bond is a critical aspect of this compound synthesis. The desired stereochemistry of the anomeric center dictates the choice of glycosylation strategy. For the synthesis of 1,2-trans-glycosides, the use of participating protecting groups (e.g., esters) on the glycosyl donor is a well-established strategy.
For the construction of the aglycone scaffold, stereoselective methods would be crucial if chiral centers were to be introduced on the benzoxazinone ring itself in potential analogues. However, for the natural this compound aglycone, the stereochemistry is confined to the glycosidic linkage.
Design and Chemical Synthesis of this compound Analogues and Derivatives
The development of this compound analogues is driven by the desire to explore and modulate its biological activity. This involves systematic structural modifications to probe the pharmacophore and improve properties such as potency, selectivity, and pharmacokinetic profiles.
Structural Modification Strategies for Exploring Bioactivity Profiles
Structural modifications of this compound can be systematically undertaken to understand the contribution of different parts of the molecule to its biological activity. Key strategies include:
Modification of the Glycosidic Moiety: Replacing the glucose unit with other sugars (e.g., mannose, galactose, or deoxy sugars) can probe the importance of the carbohydrate portion for receptor binding or enzymatic recognition.
Alteration of the Aglycone Scaffold: Modifications to the benzoxazinone ring, such as the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions, can influence lipophilicity, electronic properties, and metabolic stability.
Variation of the Glycosidic Linkage: Synthesis of α-anomers or C-glycosides can provide insights into the spatial requirements of the biological target.
The synthesis of these analogues would employ similar synthetic methodologies as the parent compound, with the appropriate selection of starting materials and reagents.
Rational Design of Novel this compound-Inspired Compounds
Rational drug design principles can be applied to create novel compounds inspired by the this compound scaffold. This approach often involves computational modeling and a deep understanding of the biological target. If the molecular target of this compound is known, structure-based drug design can be employed to design analogues with improved binding affinity and selectivity.
In the absence of a known target, ligand-based drug design strategies can be utilized. This involves creating a pharmacophore model based on the known structure-activity relationships of related bioactive benzoxazinone glycosides. This model can then be used to design novel molecules with potentially enhanced activity. The synthesis of these rationally designed compounds would then be undertaken to validate the computational hypotheses.
Analytical Methodologies for Blepharin Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool widely employed for the separation, identification, and quantification of compounds in complex mixtures due to its high resolution, accuracy, and flexibility researchgate.net. The development of an HPLC method for a specific compound like Blepharin typically involves a systematic process encompassing method scouting, optimization, robustness testing, and validation thermofisher.com.
Optimizing chromatographic parameters is critical to achieve selective, efficient, and reproducible separation of this compound from other components in a sample researchgate.netchromatographyonline.com. Key parameters that require careful consideration during method development include:
Column Selection: The choice of stationary phase is paramount. For polar compounds like glycosides such as this compound, reversed-phase columns (e.g., C18) are commonly used, but more polar stationary phases or alternative modes like hydrophilic interaction liquid chromatography (HILIC) may be explored to achieve optimal retention and separation chromatographyonline.comglobalresearchonline.net. Column dimensions (e.g., length, internal diameter) and particle size also influence efficiency and resolution globalresearchonline.net.
Mobile Phase Composition: The mobile phase, consisting of a mixture of solvents (e.g., methanol (B129727), acetonitrile) and often an aqueous component (e.g., water or buffer), significantly impacts separation selectivity chromatographyonline.comresearchgate.net. For ionizable analytes, adjusting the pH of the mobile phase is crucial to ensure the analyte is in a neutral form for better retention and peak shape chromatographyonline.com. Solvent additives can further fine-tune selectivity. Both isocratic (constant mobile phase composition) and gradient elution (changing mobile phase composition over time) can be employed, with gradient elution often preferred for complex mixtures to improve resolution and reduce analysis time researchgate.netresearchgate.netnih.gov.
Flow Rate and Temperature: The mobile phase flow rate affects retention time and analysis speed, while column temperature can influence retention, selectivity, and efficiency researchgate.netnih.govmdpi.com. Optimization involves finding a balance that provides good resolution within a reasonable run time.
Detection Wavelength: For compounds with chromophores, such as this compound, UV-Vis detection is common. The optimal detection wavelength is typically determined by scanning the UV spectrum of the compound to identify its maximum absorbance, which provides the highest sensitivity researchgate.netnih.govms-editions.cl.
The optimization process aims to maximize resolution between the target analyte (this compound) and potential interferences, while maintaining good peak shape and reasonable analysis time chromatographyonline.com.
Method validation is a formal and systematic process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the accuracy, reliability, and consistency of the results researchgate.netwjarr.compda.org. The parameters typically validated for an HPLC method include:
Linearity: This assesses the proportionality between the analyte concentration and the detector response over a defined range wjarr.comnih.gov. It is typically evaluated by analyzing a series of standard solutions at different concentrations and calculating the correlation coefficient (R²) of the calibration curve, with values close to 1 indicating good linearity ms-editions.clnih.gov.
Table 1: Illustrative Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 150 |
| 2.5 | 370 |
| 5.0 | 745 |
| 7.5 | 1120 |
| 10.0 | 1490 |
| Correlation Coefficient (R²) | >0.999 |
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified pda.orgchromatographyonline.com. It is often determined based on a signal-to-noise (S/N) ratio (e.g., 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve wjarr.comchromatographyonline.com.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy pda.orgchromatographyonline.com. It is typically determined based on an S/N ratio (e.g., 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve wjarr.comchromatographyonline.com.
Table 2: Illustrative LOD and LOQ for this compound Analysis
| Parameter | Value (µg/mL) | Calculation Basis |
| LOD | 0.3 | S/N ratio of 3:1 |
| LOQ | 1.0 | S/N ratio of 10:1 |
Accuracy (Recovery): Measures the closeness of agreement between the true value and the value obtained by the method wjarr.compda.org. It is typically assessed by spiking known amounts of the analyte into a placebo or sample matrix and determining the percentage recovery pda.org.
Precision: Evaluates the agreement among individual test results when the method is applied repeatedly wjarr.com. It includes repeatability (intra-assay precision, performed under the same conditions over a short interval) and intermediate precision (inter-assay precision, performed on different days, by different analysts, or using different instruments) pda.orgresearchgate.net.
Robustness: Assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase composition, flow rate, or column temperature) thermofisher.compda.orgchromatographyonline.com. This parameter provides confidence in the method's reliability during routine use chromatographyonline.com.
Table 3: Illustrative Robustness Study Parameters and Acceptance Criteria
| Parameter Varied | Standard Condition | Variation 1 | Variation 2 | Acceptance Criteria (e.g., %RSD) |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | <2.0% |
| Column Temperature (°C) | 30 | 28 | 32 | <2.0% |
| Mobile Phase Ratio (%) | 50:50 | 49:51 | 51:49 | <2.0% |
Spectrophotometric and Other Hyphenated Techniques for this compound Profiling
Beyond HPLC, other analytical techniques, particularly hyphenated systems, are extensively used for the profiling and structural elucidation of compounds like this compound in complex natural product extracts.
Spectrophotometric Methods: UV/Visible spectrophotometry can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region ajper.com. While general phytochemical screenings might use spectrophotometry for total phenolic content, direct quantification of this compound would rely on its specific absorbance characteristics ajper.comcore.ac.uk.
Hyphenated Techniques: These techniques combine a separation method (like chromatography) with a detection method, providing enhanced analytical power.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification, structural elucidation, and quantification of compounds in complex mixtures researchgate.netslideshare.net. LC-MS combines the separation capability of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the determination of molecular weight and fragmentation patterns of this compound core.ac.ukscience.govtum.deresearchgate.net. Electrospray ionization tandem mass spectrometry (ESI-MS-MS) is particularly useful for confirming peak purity and identity nih.govresearchgate.net.
Liquid Chromatography-Photodiode Array (LC-PDA/UV): LC-PDA combines HPLC separation with a photodiode array detector, which allows for simultaneous acquisition of UV-Vis spectra across a range of wavelengths for each eluted compound core.ac.ukresearchgate.net. This is valuable for peak purity assessment and identifying compounds based on their characteristic UV spectra nih.govcore.ac.uk.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR couples HPLC with NMR spectroscopy, providing detailed structural information for separated compounds researchgate.netscience.gov. This technique is particularly useful for determining complete bond connectivity and distinguishing between structural isomers, complementing the information obtained from mass spectrometry researchgate.netscience.gov.
Application of Analytical Methods in Phytochemical Standardization
Analytical methods, including HPLC and hyphenated techniques, play a critical role in the phytochemical standardization of plant materials containing compounds like this compound. Standardization aims to ensure the consistent quality, efficacy, and safety of herbal drugs and natural product-derived ingredients phcog.com.
This compound, as a distinct chemical entity isolated from plants such as Blepharis persica and Blepharis edulis, can serve as a marker compound for the standardization of extracts or finished products derived from these plants scholarsresearchlibrary.comresearchgate.netonlineijp.comphcog.com. By developing validated analytical methods for this compound, researchers and manufacturers can quantitatively determine its concentration in raw plant material, intermediate extracts, and final products. This quantitative analysis allows for:
Quality Control: Ensuring that plant materials and derived products meet specified quality standards regarding the content of this compound.
Batch-to-Batch Consistency: Guaranteeing that different batches of a natural product have a consistent chemical profile, particularly concerning the concentration of key bioactive compounds.
Adulteration Detection: Identifying potential adulteration or substitution of plant materials by comparing the this compound content and chromatographic profile to established standards.
The application of these rigorous analytical methodologies ensures the scientific integrity and commercial viability of natural products containing this compound, moving towards a more evidence-based approach in phytochemistry.
Biological Activities and Mechanistic Studies of Blepharin Excluding Clinical Human Data, Dosage, and Safety Profiles
Antimicrobial Properties
While Blepharis plant extracts containing Blepharin have demonstrated antimicrobial potential, specific in vitro data detailing the antibacterial and antifungal efficacy and spectrum of action solely for the isolated this compound compound is limited in the available literature. Studies often report on the activity of crude extracts, where this compound is one of several constituents.
Antibacterial Efficacy and Spectrum of Action (in vitro studies)
Extracts from Blepharis species, where this compound is a known component, have shown antibacterial activity in in vitro settings. For instance, the methanol (B129727) extract of Blepharis ciliaris exhibited moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Serratia marcescens. mdpi.com Minimum Inhibitory Concentration (MIC) values for this extract were reported as 500 µg/mL for S. aureus and B. subtilis, and 1000 µg/mL for E. coli and S. marcescens. mdpi.com Similarly, Blepharis edulis extracts have been reported to possess antimicrobial activity against different microorganisms. psu.ac.thscispace.com The 70% methanol extract of B. edulis demonstrated more pronounced antimicrobial activity compared to other extracts. psu.ac.thresearchgate.net
Antifungal Activity (in vitro studies)
Similar to antibacterial properties, Blepharis extracts have also shown antifungal activity. Blepharis edulis extracts, containing this compound, have been reported to exhibit antifungal properties. psu.ac.thscispace.com However, detailed in vitro data specifically for the antifungal efficacy of isolated this compound is not extensively documented in the provided sources.
Proposed Mechanisms of Antimicrobial Action
The precise molecular mechanisms of antimicrobial action specifically attributed to isolated this compound are not explicitly detailed in the provided research findings. However, general mechanisms by which antimicrobial agents exert their effects include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, interference with cytoplasmic membrane function, and disruption of energy metabolism. researchgate.netfrontiersin.orgnih.gov Flavonoids, which can be present in plant extracts alongside compounds like this compound, are known to exhibit antibacterial activities by inhibiting bacterial enzymes and toxins, disrupting cytoplasmic membranes, and preventing biofilm formation. mdpi.com Further research would be needed to elucidate if this compound operates through these or other specific pathways.
Antioxidant Characteristics
This compound is a constituent of Blepharis species that are recognized for their significant antioxidant properties. phcog.com In vitro assays have been widely used to evaluate the antioxidant potential of Blepharis extracts.
In Vitro Antioxidant Assays (e.g., DPPH radical scavenging)
Various in vitro antioxidant assays have been employed to assess the antioxidant activity of Blepharis extracts, which contain this compound. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing power (FRAP) assay, and lipid peroxidation (TBARS) assay. psu.ac.thresearchgate.netresearchgate.netamazonaws.com
Studies on ethanolic and aqueous extracts of Blepharis persica seeds demonstrated significant scavenging activity in DPPH and FRAP assays, and also inhibited peroxyl radicals in rat liver homogenate through the TBARS assay. researchgate.netamazonaws.com This antioxidant activity was observed to be concentration-dependent. researchgate.netamazonaws.com Similarly, Blepharis edulis extracts exhibited DPPH radical scavenging activity, which was strongly correlated with their total phenolic and flavonoid content. psu.ac.thresearchgate.net
The following table summarizes representative in vitro antioxidant activity data for Blepharis extracts, noting that these values pertain to the extracts and not isolated this compound:
| Extract/Compound (Source) | Assay Method | IC₅₀ (µg/mL) or % Scavenging | Reference |
| BHT (Standard) | DPPH | 19.6 | psu.ac.thresearchgate.net |
| B. edulis 70% Ethanol Extract | DPPH | 71.2 | psu.ac.thresearchgate.net |
| B. edulis 70% Methanol Extract | DPPH | 73.7 | psu.ac.thresearchgate.net |
| B. edulis Methanol Extract | DPPH | 81.4 | psu.ac.thresearchgate.net |
| B. edulis Aqueous Extract | DPPH | 218.4 | psu.ac.thresearchgate.net |
| B. edulis Extracts | β-carotene/linoleic acid test | 10.7-33.8% inhibition | psu.ac.th |
| B. glomerans Methanolic Seed Extract | DPPH | 16.81% scavenging | ijbpr.com |
Note: BHT (butylated hydroxytoluene) is a synthetic antioxidant used as a standard for comparison. Lower IC₅₀ values indicate stronger antioxidant activity.
Molecular Mechanisms of Antioxidant Action
Antioxidants counteract oxidative stress through various molecular mechanisms. These include direct free radical scavenging, where compounds donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netcapes.gov.brnih.govnih.gov Another mechanism involves the chelation of metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺), which can prevent their participation in free radical-generating reactions. researchgate.net Antioxidants can also exert their effects indirectly by inhibiting the activity or expression of enzymes that generate free radicals (e.g., NAD(P)H oxidase, xanthine (B1682287) oxidase) or by enhancing the activity and expression of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase). researchgate.netcapes.gov.brnih.gov
Anti-inflammatory and Analgesic Effects
The traditional use of Blepharis edulis in managing inflammatory disorders has prompted scientific investigations into its pharmacological properties researchgate.netscispace.com. The aqueous-ethanolic extract of Blepharis edulis seed (Be.Cr), which contains this compound, has been studied for its potential anti-inflammatory and analgesic activities researchgate.netscispace.com.
In Vivo Models of Inflammation and Pain (non-human animal studies)
While comprehensive in vivo studies focusing solely on isolated this compound for its anti-inflammatory and analgesic effects are not extensively detailed in the provided literature, the aqueous-ethanolic extract of Blepharis edulis seed (Be.Cr), a source of this compound, has been investigated for these properties researchgate.netscispace.com. Various animal models are commonly employed in pharmacological research to evaluate anti-inflammatory and antinociceptive (pain-relieving) potentials of compounds and extracts researchgate.netscielo.br. These models often include carrageenan-induced paw edema for inflammation and acetic acid-induced writhing or hot plate tests for analgesia scielo.brresearchgate.netnih.gov. The observed effects of the Blepharis edulis extract in traditional applications suggest that its constituents, including this compound, may contribute to these beneficial actions researchgate.netscispace.com.
Investigations into Underlying Cellular and Molecular Mechanisms (e.g., modulation of cyclooxygenase/lipoxygenase pathways)
The pharmacological actions of Blepharis edulis extract are attributed in part to the presence of phenolic compounds and glycosides researchgate.net. Inflammation is a complex physiological process involving various signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are products of arachidonic acid metabolism catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively nih.govmdpi.comd-nb.info. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX, particularly COX-2, which is induced during inflammation d-nb.infopoliklinika-harni.hr. Dual inhibitors targeting both COX and 5-LOX pathways are being explored as a strategy to enhance anti-inflammatory effects and potentially reduce side effects associated with selective COX inhibitors nih.govd-nb.infonih.gov. While the specific modulation of cyclooxygenase or lipoxygenase pathways by isolated this compound is not explicitly detailed in the provided search results, the anti-inflammatory potential of the plant extract containing it suggests that its active components may interact with these or other inflammatory pathways.
Influence on Smooth Muscle Physiology
Studies have highlighted the significant influence of Blepharis edulis extract, containing this compound, on smooth muscle physiology, demonstrating both antispasmodic and bronchodilator activities researchgate.netscispace.com.
Antispasmodic Activity in Isolated Tissue Preparations (e.g., rabbit jejunum)
The aqueous-ethanolic extract of Blepharis edulis seed (Be.Cr) has exhibited notable antispasmodic activity in isolated rabbit jejunum preparations researchgate.netscispace.comresearchgate.net. This extract effectively inhibited spontaneous contractions of the rabbit jejunum in a dose-dependent manner scispace.comresearchgate.net. The relaxant effect was quantitatively assessed, yielding an EC50 value of 0.61 mg/ml (95% CI: 0.46-0.99, n=5) scispace.com. This effect was comparable to that of verapamil, a well-known calcium channel blocker scispace.comresearchgate.net. Furthermore, Be.Cr also produced relaxation of contractions induced by high concentrations of potassium ions (K+, 80mM) researchgate.netscispace.com.
The antispasmodic activity of Blepharis edulis extract is summarized in the table below:
| Preparation | Effect Observed | EC50 (mg/ml) | Comparison to Standard | Reference |
| Rabbit Jejunum | Inhibition of spontaneous contractions | 0.61 | Similar to Verapamil | scispace.com |
| Rabbit Jejunum | Relaxation of K+ (80mM)-induced contractions | Not specified | Similar to Verapamil | researchgate.netscispace.com |
Bronchodilator Activity in In Vitro Models (e.g., tracheal preparations)
The aqueous-ethanolic extract of Blepharis edulis seed (Be.Cr) has also demonstrated bronchodilator activity in in vitro models using isolated rabbit tracheal preparations researchgate.netscispace.comfigshare.com. The extract inhibited contractions induced by high K+ (80mM) at a dose range of 0.03-1.0 mg/ml, with an EC50 value of 0.33 mg/ml researchgate.netscispace.comfigshare.com. Similarly, it inhibited carbachol (B1668302) (1µM)-induced contractions at a higher dose range of 0.01-3.0 mg/ml, with an EC50 of 0.47 mg/ml researchgate.netscispace.comfigshare.com. The bronchodilatory effect of Be.Cr was found to be similar to that produced by verapamil, suggesting a potential common mechanism involving calcium channel blockade researchgate.net.
The bronchodilator activity of Blepharis edulis extract is summarized in the table below:
| Preparation | Agonist Induced Contraction | Dose Range (mg/ml) | EC50 (mg/ml) | Comparison to Standard | Reference |
| Rabbit Trachea | High K+ (80mM) | 0.03-1.0 | 0.33 | Similar to Verapamil | researchgate.netscispace.comfigshare.com |
| Rabbit Trachea | Carbachol (1µM) | 0.01-3.0 | 0.47 | Similar to Verapamil | researchgate.netscispace.comfigshare.com |
Potential Involvement of Ion Channel Modulation (e.g., Ca++ channels)
The observed antispasmodic and bronchodilator effects of Blepharis edulis extract are strongly suggested to be mediated through the modulation of ion channels, specifically the blockade of calcium (Ca++) channels researchgate.netscispace.comresearchgate.net. Voltage-gated calcium channels (VGCCs) are crucial in excitable cells, including smooth muscle, where their activation allows the influx of Ca2+ ions, leading to muscular contraction wikipedia.orgjapsonline.comuniv-tours.fr. High K+-induced contractions in smooth muscle are known to occur due to the opening of voltage-dependent L-type Ca++ channels, facilitating the influx of extracellular Ca++ and subsequent contraction researchgate.net.
The calcium channel blocking (CCB) effect of the Blepharis edulis extract was substantiated by its ability to shift the Ca++ dose-response curves to the right, mimicking the action of verapamil, a known calcium channel blocker researchgate.netscispace.com. This indicates that the extract, and potentially this compound within it, interferes with the influx of extracellular calcium ions essential for smooth muscle contraction, thereby leading to relaxation researchgate.netscispace.comresearchgate.netjapsonline.com.
Effects on Platelet Aggregation
Platelet aggregation is a crucial process in hemostasis, and its dysregulation can lead to thrombotic disorders. Studies on extracts containing this compound have indicated a notable impact on platelet function.
Ex Vivo Studies on Platelet Function
Aqueous-ethanolic extracts from the seeds of Blepharis edulis (Be.Cr), known to contain this compound, have been investigated for their antiplatelet effects using an ex vivo model of human platelets. guidetopharmacology.orgmims.comnih.gov The extract demonstrated inhibitory activity against platelet aggregation induced by various agonists. Specifically, Be.Cr inhibited adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation with an IC50 value of 0.74 mg/ml, and epinephrine-induced aggregation with an IC50 value of 0.49 mg/ml. guidetopharmacology.orgmims.comnih.gov
Further ex vivo studies revealed that the Blepharis edulis extract could block platelet aggregation stimulated by the Ca2+ ionophore A-23187 in a dose-dependent manner, suggesting that calcium influx plays a role in the aggregation process. nih.gov Additionally, the extract inhibited aggregation in platelets that were pretreated with phorbol (B1677699) 12-myristate 13-acetate (PMA) alone or in combination with ADP, indicating a potential influence on protein kinase C activity. nih.gov
Table 1: Inhibitory Effects of Blepharis edulis Extract on Platelet Aggregation (Ex Vivo)
| Agonist Used | IC50 Value (mg/ml) |
| Epinephrine | 0.49 |
| ADP | 0.74 |
| Ca2+ Ionophore A-23187 | Dose-dependent inhibition |
| PMA | Inhibition observed |
| PMA + ADP | Inhibition observed |
Modulation of Steroidogenesis
This compound, or extracts containing it, has been investigated for its influence on steroid hormone biosynthesis, particularly testosterone (B1683101).
Impact on Testosterone Biosynthesis (in vitro Leydig cell models, in vivo rat testicular tissue)
Research indicates that both the methanolic extract and the ethyl acetate (B1210297) fraction derived from Blepharis persica seeds, which contain this compound, can significantly elevate testicular testosterone content in rats. alfa-chemistry.comuni.luciteab.com In vivo studies demonstrated an increase in testicular testosterone levels in rats treated with these extracts compared to control groups. uni.luciteab.com
Furthermore, in vitro investigations utilizing TM3 Leydig cell models showed that the ethyl acetate fraction of B. persica, and a compound isolated from it (2-benzoxazolinone), were capable of increasing testosterone production. alfa-chemistry.comuni.luciteab.com These findings suggest a direct stimulatory effect on Leydig cells, the primary site of testosterone synthesis. tocris.comfishersci.ca
Molecular Regulation of Steroidogenic Enzyme Expression (e.g., StAR, 3β-HSD)
The observed increase in testosterone biosynthesis by Blepharis persica extracts is linked to the modulation of key steroidogenic enzymes. Treatment with the methanolic extract and ethyl acetate fraction of B. persica led to a notable increase in the mRNA expression of Steroidogenic Acute Regulatory protein (StAR). Specifically, StAR mRNA expression increased by 6.7-fold and 10.6-fold, respectively, following treatment. uni.luciteab.com StAR protein plays a critical role in facilitating the transfer of cholesterol into mitochondria, an essential initial step in the steroidogenesis pathway. fishersci.ca
In addition to StAR, the mRNA expression of 3β-hydroxysteroid dehydrogenase (3β-HSD) also saw significant increases, by 5.7-fold and 7.3-fold, respectively. uni.luciteab.com Correspondingly, an increase in 3β-HSD enzyme activity was observed in the testicular tissues. uni.luciteab.com 3β-HSD is a pivotal enzyme in the biosynthesis of all classes of steroid hormones, including androgens, by catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, such as the conversion of pregnenolone (B344588) to progesterone. citeab.comwikipedia.orgwikidoc.orgresearchgate.net
Table 2: Fold Increase in Steroidogenic Enzyme mRNA Expression in Rat Testicular Tissue after Blepharis persica Extract Treatment
| Enzyme mRNA Expression | Methanolic Extract (Fold Increase) | Ethyl Acetate Fraction (Fold Increase) |
| StAR | 6.7 | 10.6 |
| 3β-HSD | 5.7 | 7.3 |
Other Investigated Biological Activities
Beyond its effects on platelet aggregation and steroidogenesis, this compound, and the plants it is derived from, have been associated with a range of other biological activities. Various species within the Blepharis genus have demonstrated anti-inflammatory, antiarthritic, antimicrobial, antifungal, antioxidant, and cytotoxic properties. wikipedia.orgfishersci.at
More specifically, Blepharis edulis has been reported to possess potent aphrodisiac, antispasmodic, and bronchodilator activities. alfa-chemistry.commims.comfishersci.at Blepharis ciliaris has shown antioxidant activity. fishersci.at Extracts of Blepharis persica have exhibited antimicrobial and antioxidant effects, and its root's methanolic extract displayed significant antihyperglycemic activity in rats. alfa-chemistry.com The hydroalcoholic extract of B. persica also showed antispasmodic and bronchodilator activities, while its ethanolic seed extract improved sexual activity and behavior in male albino mice. alfa-chemistry.com Furthermore, isolated this compound from Acanthus ilicifolius has been linked to analgesic and anti-inflammatory activities in crude methanolic extracts of the plant. wikipedia.orgwikipedia.org
Hepatoprotective Studies (in vivo animal models)
Investigations into the hepatoprotective effects of Blepharis species extracts have been conducted using in vivo animal models. For instance, an ethanolic extract prepared from the seeds of Blepharis persica, a plant known to contain this compound, demonstrated hepatoprotective activity against acetaminophen-induced hepatotoxicity in rats researchgate.net. This suggests that compounds within the Blepharis persica extract, potentially including this compound, contribute to liver protection. However, specific detailed research findings directly attributing hepatoprotective effects to isolated this compound, including the animal models used, specific dosages, and biochemical or histopathological outcomes, are not widely documented in the current literature researchgate.netresearchgate.net. Animal models commonly employed in hepatoprotective studies involve inducing liver damage with agents such as carbon tetrachloride (CCl4) or acetaminophen, followed by evaluating biochemical markers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and assessing histopathological changes in liver tissue mdpi.comresearchgate.netherbmedpharmacol.comresearchgate.net.
Table 1: Summary of Hepatoprotective Studies of Isolated this compound (in vivo animal models)
| Study Reference | Animal Model | Inducing Agent | This compound Dose | Key Findings |
| Not available in current literature for isolated this compound. |
Cellular Cytotoxicity Investigations (in vitro cancer cell lines, without reference to human or safety)
Table 2: Summary of Cellular Cytotoxicity Investigations of Isolated this compound (in vitro cancer cell lines)
| Study Reference | Cancer Cell Line | This compound Concentration/IC50 | Observed Effects |
| Not available in current literature for isolated this compound. |
Ecological and Agronomic Significance of Blepharin
Role as Allelochemical in Plant-Plant and Plant-Pest Interactions
Blepharin is categorized as a benzoxazinoid (BX), a class of nitrogen-containing indole-derived plant metabolites found across various plant families, including Acanthaceae, Poaceae, Ranunculaceae, and Scrophulariaceae. ontosight.aiuni.lu These compounds function as intrinsic plant resistance factors against a spectrum of pests, such as microbial diseases, insects, and fungi. ontosight.ai Beyond direct defense, benzoxazinoids, including this compound, also operate as allelochemicals. ontosight.aiuni.lu Allelopathy describes a complex mechanism of interaction among plants, microorganisms, viruses, insects, and the soil environment, mediated by chemicals (allelochemicals) released from plants or microorganisms. badd-cao.net
The release of benzoxazinoids into the environment typically occurs through root exudation. ontosight.ai When a plant is subjected to a pest attack, glycosides like benzoxazinoids undergo a two-step degradation process. This involves enzymatic deglycosylation, followed by a chemical ring contraction of the 1,4-benzoxazinone aglycone, which forms a benzoxazolinone-2(3H)-one derivative. ontosight.ai Both the initial degradation products and the subsequent benzoxazolinone derivatives exhibit bioactivity against pests and can act as allelochemicals, influencing surrounding organisms. ontosight.ai Allelochemicals, often secondary metabolites, can negatively impact the growth and establishment of neighboring plants. badd-cao.netnih.gov Their action in target plants is diverse, affecting numerous biochemical reactions and modifying various physiological functions, including enzyme activities, cell division, ultrastructure, membrane permeability, and ion uptake. badd-cao.net Notably, allelochemicals can significantly influence photosynthesis and respiration. badd-cao.net
Phytotoxic Effects on Surrounding Flora
The class of benzoxazinones, which includes this compound, has been observed to possess herbicidal properties. flybase.org The phytotoxic effects of hydroxamic acids and benzoxazolinones are dose-dependent and species-specific, with monocotyledonous plants generally exhibiting lower sensitivity. ontosight.ai As allelochemicals, these compounds can alter the root growth and placement patterns of target species. nih.gov Research indicates that allelochemicals can lead to the degradation of starch grains in the root cap and induce an uneven distribution of auxin within the roots of affected plants, thereby disrupting normal growth and development. nih.gov
Antifeedant and Insecticidal Properties
This compound, as a benzoxazinoid derivative, contributes to a plant's natural resistance against insects. ontosight.airesearchgate.net Species within the Blepharis genus, from which this compound was first isolated, are recognized for their insecticidal activities. guidetopharmacology.orgnrfhh.comuni.lu For instance, Acanthus montanus, a plant belonging to the same family (Acanthaceae) as Blepharis, has been shown to contain compounds, including this compound, that demonstrate varying degrees of insecticidal activity. uni.lu An alcohol extract derived from the aerial parts of A. montanus exhibited significant activity against adult Aedes aegypti. uni.lu While specific quantitative data on this compound's direct insecticidal activity in this context are not detailed in the provided literature, the broader class of benzoxazinoids is well-established for its insecticidal properties. ontosight.ai Furthermore, plant extracts containing this compound or similar compounds have been noted for their antifeedant characteristics. atamanchemicals.comuni.lu
Potential Implications for Sustainable Agriculture and Natural Pest Management
The study of benzoxazinoids, such as this compound, is driven by their significant potential for agricultural applications, particularly in the cultivation of major cereal crops. ontosight.ai Allelopathy and allelobiosis, the chemically mediated interactions between plants, offer promising avenues for developing sustainable agricultural and forestry practices. nih.gov
Integrated Pest Management (IPM) represents a comprehensive and environmentally sensitive approach to controlling pest populations, aiming to reduce reliance on synthetic chemical pesticides while enhancing crop productivity and ecosystem health. thegoodscentscompany.comsigmaaldrich.com IPM strategies incorporate a combination of biological, cultural, physical, and, when necessary, targeted chemical methods. thegoodscentscompany.comsigmaaldrich.com The discovery and utilization of plant-derived compounds, including novel biopesticides, are expanding the toolkit for eco-friendly pest management within IPM frameworks. sigmaaldrich.com
The principles of allelopathy can be practically applied in agriculture through various cultural practices, such as intercropping, the strategic use of cover crops, and the effective utilization of plant residues. metabolomicsworkbench.org Preventive measures are crucial in sustainable pest management, including the selection of appropriate plant materials, such as cultivars with enhanced resistance to pests and pathogens, and fostering populations of natural enemies. nih.gov The development of biological molecules, like this compound, as part of eco-friendly interventions in Climate-Smart Pest Management (CSPM), underscores their role in promoting more sustainable agricultural systems. nih.gov
Future Directions in Blepharin Research
Elucidation of Novel Biological Targets and Intracellular Signaling Pathways
A critical future direction for Blepharin research involves the comprehensive elucidation of its specific biological targets and the intracellular signaling pathways it modulates. While some general pharmacological effects have been observed, the precise molecular mechanisms underlying this compound's reported activities remain largely uncharacterized. Future studies will aim to identify the proteins, enzymes, or receptors that directly interact with this compound, thereby initiating its cellular responses. biointerfaceresearch.comresearchgate.net This will involve:
Target Identification Technologies: Employing advanced techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and activity-based protein profiling to pull down and identify this compound-binding partners in relevant cellular systems.
Pathway Mapping: Utilizing phosphoproteomics, gene expression profiling (transcriptomics), and reporter gene assays to map the downstream signaling cascades affected by this compound's interaction with its targets. This could reveal how this compound influences processes like inflammation, cell proliferation, or microbial inhibition at a molecular level. biointerfaceresearch.comcreative-proteomics.comfrontlinegenomics.com
Phenotypic Screening with Mechanistic Follow-up: Conducting high-content phenotypic screens to observe specific cellular changes induced by this compound, followed by targeted investigations to pinpoint the underlying molecular events and pathways responsible for these changes.
Understanding these fundamental interactions will be crucial for rational drug design and for optimizing this compound's therapeutic potential.
Advanced Synthetic Strategies for Complex this compound-Inspired Molecules
The natural abundance of this compound can be limited, and the synthesis of complex natural products like this compound often presents significant challenges. news-medical.netbroadinstitute.org Future research will focus on developing advanced synthetic strategies to overcome these limitations, enabling the production of this compound and the creation of novel this compound-inspired molecules with potentially enhanced pharmacological properties. Key areas include:
Total Synthesis Optimization: Refining existing synthetic routes for this compound to improve yield, reduce costs, and enhance scalability. This could involve exploring more efficient protecting group strategies, novel coupling reactions, or stereoselective synthesis methods. researchgate.net
Structure-Activity Relationship (SAR) Studies via Analog Synthesis: Synthesizing a library of this compound analogs by systematically modifying its various functional groups, particularly the sugar moiety and the benzoxazinone (B8607429) core. This will facilitate detailed structure-activity relationship studies to identify pharmacophores responsible for specific biological activities and to optimize potency and selectivity. news-medical.netresearchgate.net
Biocatalysis and Chemoenzymatic Synthesis: Exploring the use of enzymes (biocatalysts) to perform specific transformations in this compound synthesis or to create novel derivatives. Biocatalysis offers advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. rice.edu
Flow Chemistry and Automated Synthesis: Implementing continuous flow chemistry platforms and automated synthesis robots to accelerate the synthesis of this compound and its analogs, allowing for rapid exploration of chemical space.
These advancements will ensure a reliable supply of this compound for research and development and open pathways for the creation of new chemical entities with improved therapeutic profiles.
Integration of High-Throughput Screening and Computational Chemistry in Drug Discovery
The future of this compound research will heavily rely on the integration of high-throughput screening (HTS) and advanced computational chemistry techniques to accelerate drug discovery efforts. These technologies enable the rapid assessment of compound libraries and the rational design of new molecules. bioscipublisher.comscienceopen.comopenaccessjournals.com
High-Throughput Screening (HTS) for Diverse Activities: Implementing HTS platforms to screen this compound and its derivatives against a wide array of biological targets and disease models, including those relevant to its traditional uses (e.g., anti-inflammatory, antimicrobial, anticancer pathways). bccresearch.comnih.govresearchgate.netnih.gov This can involve cell-based assays, biochemical assays, and phenotypic screens.
Virtual Screening and Molecular Docking: Utilizing computational methods like molecular docking and virtual screening to predict how this compound interacts with potential biological targets at an atomic level. This can help prioritize targets for experimental validation and guide the design of more potent and selective derivatives. bioscipublisher.comopenaccessjournals.comnih.gov
Machine Learning and Artificial Intelligence (AI) in Drug Design: Leveraging AI and machine learning algorithms to analyze large datasets of this compound's chemical structure and biological activity. These tools can predict novel this compound analogs with desired properties, optimize synthetic routes, and identify potential off-target effects. bioscipublisher.combarringtonjames.comarxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish mathematical relationships between the chemical structure of this compound derivatives and their biological activities, facilitating the prediction of activity for un-synthesized compounds.
The synergy between HTS and computational chemistry will significantly enhance the efficiency and success rate of discovering and developing this compound-based therapeutics.
Exploration of New Botanical Sources and Microbial Production Systems for this compound
While this compound has been identified in certain Blepharis species, future research will broaden the search for new natural sources and explore the potential of microbial production systems for sustainable and scalable supply.
Biodiversity Screening: Investigating other species within the Blepharis genus and related plant families (e.g., Acanthaceae) for the presence of this compound or structurally related compounds. Many Blepharis species remain phytochemically underexplored. ijpsr.comfigshare.com
Ethnobotanical Surveys: Conducting ethnobotanical studies in regions where Blepharis species are traditionally used to identify new sources or traditional preparations that may contain higher concentrations or novel derivatives of this compound.
Metabolic Engineering of Microorganisms: Developing microbial cell factories (e.g., bacteria, yeast) through metabolic engineering to produce this compound. This involves introducing or enhancing the biosynthetic pathways of this compound in suitable microbial hosts. frontiersin.orgnih.govmdpi.comnih.gov
Synthetic Biology Approaches: Employing synthetic biology principles to design and construct optimized microbial strains for this compound biosynthesis, potentially leading to more efficient and cost-effective production compared to plant extraction. frontiersin.org
Cell Culture Systems: Exploring plant cell culture or hairy root culture systems of Blepharis species as an alternative to whole-plant extraction, which can offer controlled production environments and potentially higher yields.
These efforts will contribute to a more sustainable and economically viable supply of this compound for pharmaceutical and research applications.
Application of Omics Technologies (e.g., transcriptomics, metabolomics) in Biosynthesis and Mechanism Studies
Omics technologies offer a holistic view of biological systems and will be instrumental in unraveling the complex biosynthesis of this compound and its precise mechanisms of action. frontlinegenomics.comhumanspecificresearch.orgresearchgate.net
Transcriptomics: Analyzing gene expression profiles in Blepharis plants under different conditions (e.g., developmental stages, environmental stresses) to identify genes involved in this compound biosynthesis. This can help pinpoint key enzymes and regulatory elements in the biosynthetic pathway. f1000research.comresearchgate.netnih.gov
Metabolomics: Conducting comprehensive analysis of metabolites in Blepharis plants and in biological systems treated with this compound. This can reveal novel intermediates in its biosynthesis and provide insights into the metabolic changes induced by this compound, shedding light on its mechanism of action. frontlinegenomics.comhumanspecificresearch.orgresearchgate.net
Proteomics: Studying the protein profiles of Blepharis plants to identify enzymes responsible for specific steps in this compound synthesis. In mechanism studies, proteomics can identify proteins whose expression or modification is altered upon this compound treatment, indicating its cellular targets and downstream effects. creative-proteomics.comfrontlinegenomics.comhumanspecificresearch.orgnih.gov
Integrated Omics (Multi-Omics): Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive network of this compound's biosynthesis and its biological effects. This integrated approach can provide a deeper understanding of complex biological processes and identify novel targets or pathways. humanspecificresearch.orgresearchgate.netnih.govmdpi.com
Bioinformatic and Computational Tools: Utilizing advanced bioinformatic tools to analyze and interpret the vast datasets generated by omics technologies, facilitating the identification of patterns, correlations, and key molecular players. researchgate.netfrontiersin.org
By applying these cutting-edge omics technologies, future research will gain unprecedented insights into how this compound is produced in nature and how it exerts its diverse biological effects, paving the way for its optimized production and therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Blepharin in laboratory settings?
- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as step-by-step reaction conditions (e.g., temperature, solvent selection, catalyst use). Characterization requires multiple techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended) .
- Elemental Analysis to verify molecular composition .
- Key Consideration : Document all deviations from published protocols and validate purity thresholds for downstream applications .
Q. How should researchers design controlled experiments to evaluate this compound’s physicochemical properties?
- Methodological Answer :
- Variables : Isolate variables such as pH, temperature, and solvent polarity to study stability/reactivity .
- Controls : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., structurally similar compounds with known properties) .
- Replication : Perform triplicate experiments to account for instrumental variability .
- Experimental Tip : Use pilot studies to optimize conditions before scaling up .
Q. What validation strategies ensure the accuracy of this compound-related data in peer-reviewed studies?
- Methodological Answer :
- Reproducibility : Share raw datasets and detailed protocols in supplementary materials .
- Statistical Analysis : Apply t-tests or ANOVA to confirm significance thresholds (e.g., p < 0.05) .
- Cross-Validation : Compare results with orthogonal techniques (e.g., UV-Vis spectroscopy vs. mass spectrometry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Root-Cause Analysis : Identify variables such as cell line specificity, assay sensitivity, or compound degradation .
- Replication : Reproduce conflicting experiments under standardized conditions .
- Meta-Analysis : Aggregate data from multiple studies to detect trends or outliers .
Q. What advanced methodologies support the integration of this compound into multi-disciplinary research (e.g., pharmacology and materials science)?
- Methodological Answer :
- Hybrid Techniques : Combine in vitro assays (e.g., enzyme inhibition) with computational modeling (e.g., molecular docking) .
- Cross-Disciplinary Collaboration : Partner with experts in spectroscopy or bioinformatics to validate novel applications .
- Data Harmonization : Use standardized units (e.g., IC₅₀ values in µM) for cross-study comparisons .
Q. How can researchers link this compound’s experimental data to theoretical models of its mechanism of action?
- Methodological Answer :
- Computational Modeling : Employ Density Functional Theory (DFT) to predict electronic properties or binding affinities .
- Validation : Compare computational predictions with empirical data (e.g., kinetic assays) .
- Limitations : Address discrepancies by refining model parameters (e.g., solvent effects) .
Q. What strategies ensure long-term stability of this compound in storage for longitudinal studies?
- Methodological Answer :
- Accelerated Aging Tests : Expose samples to elevated temperatures/humidity to simulate degradation .
- Stabilizers : Test additives (e.g., antioxidants, cryoprotectants) for preservation .
- Documentation : Record storage conditions (e.g., −80°C vs. lyophilization) in metadata .
Ethical and Reporting Considerations
Q. How should researchers address ethical concerns when publishing this compound-related data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
